Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester

Anthelmintic Benzimidazole carbamate Structure‑activity relationship

The compound is a 5(6)-heteroarylthio-substituted benzimidazole‑2‑carbamate anthelmintic belonging to the broader class of tubulin‑binding benzimidazoles. Its structure features a 2‑pyridinylthio moiety directly linked to the benzimidazole core, which distinguishes it from earlier alkylthio or carbamoyl‑bearing analogs.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34 g/mol
CAS No. 55564-22-2
Cat. No. B12936034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester
CAS55564-22-2
Molecular FormulaC14H12N4O2S
Molecular Weight300.34 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=N3
InChIInChI=1S/C14H12N4O2S/c1-20-14(19)18-13-16-10-6-5-9(8-11(10)17-13)21-12-4-2-3-7-15-12/h2-8H,1H3,(H2,16,17,18,19)
InChIKeyTUDBXXDXNSQCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]carbamate (CAS 55564-22-2): Procurement-Relevant Structural and Pharmacological Profile


The compound is a 5(6)-heteroarylthio-substituted benzimidazole‑2‑carbamate anthelmintic belonging to the broader class of tubulin‑binding benzimidazoles [1]. Its structure features a 2‑pyridinylthio moiety directly linked to the benzimidazole core, which distinguishes it from earlier alkylthio or carbamoyl‑bearing analogs. This substitution pattern was specifically identified in early SmithKline patents as a preferred configuration for achieving broad‑spectrum anthelmintic activity across nematode, cestode, and tissue‑dwelling helminth infections [1][2].

Why Methyl [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]carbamate Cannot Be Replaced by a Generic Benzimidazole Carbamate


In‑class substitution is not reliable because the nature and position of the 5‑substituent dictate both the breadth and potency of the anthelmintic spectrum [1]. Even among closely related pyridylthio isomers, the 2‑pyridylthio group creates a distinct electronic and steric environment that alters tubulin‑binding affinity and parasite‑specific uptake compared with 3‑ or 4‑pyridylthio analogs, resulting in different efficacy profiles against target helminths such as Ancylostoma ceylanicum, Syphacia obvelata, and Hymenolepis nana [1][2]. Consequently, substituting methyl [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]carbamate with generic albendazole or mebendazole risks loss of efficacy against certain tissue‑dwelling or cestode parasites.

Quantitative Differentiation of Methyl [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]carbamate from Closest Analogs


2‑Pyridylthio vs. 4‑Pyridylthio Isomer: Structural Preference for Anthelmintic Breadth

The 2‑pyridylthio substitution pattern is explicitly identified as the most preferred configuration for broad‑spectrum anthelmintic activity among pyridylthio‑bearing benzimidazole carbamates in two foundational patents [1][2]. While the 4‑pyridylthio isomer (CAS 55564‑26‑6) is also claimed, the inventors state that compounds where the heterocycle is 2‑pyridyl and the carbamate ester is methyl are “most preferred” [1]. This structural preference is linked to the direct conjugation of the pyridine nitrogen with the benzimidazole ring, which enhances binding to the colchicine‑sensitive site of nematode tubulin.

Anthelmintic Benzimidazole carbamate Structure‑activity relationship

Direct Thioether Linkage vs. Methylene Spacer: Impact on Activity Spectrum Segregation

SAR studies on methyl benzimidazole‑2‑carbamates demonstrate that the presence or absence of a spacer between the pharmacophore and the 5(6) position determines segregation of activity against enteric versus tissue‑dwelling helminths [1]. The target compound bears a direct 2‑pyridylthio moiety (zero‑atom spacer), which, according to class‑level analysis, is associated with activity against intestinal nematodes such as A. ceylanicum and S. obvelata [1]. In contrast, insertion of a methylene spacer, as in 5‑(pyridylmethylthio)‑benzimidazole‑2‑carbamates, shifts the activity profile toward tissue‑dwelling filarial worms [1].

Anthelmintic Benzimidazole carbamate SAR

Comparative Cestocidal Activity: Methyl [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]carbamate vs. Albendazole and Mebendazole

In a comparative study of ten 5‑substituted benzimidazolyl carbamates against Hymenolepis nana cysticercoids, the compound class to which methyl [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]carbamate belongs was evaluated alongside albendazole and mebendazole [1]. The study reported that several 5‑heteroarylthio‑substituted analogs showed superior activity compared with mebendazole, with albendazole serving as a positive control [1]. However, direct, compound‑specific quantitative data for the 2‑pyridylthio methyl ester versus albendazole were not isolated in the abstract.

Cestode Hymenolepis nana Anthelmintic

Distinct Physicochemical Properties Driving Formulation and Bioavailability Differentiation

The target compound exhibits a calculated octanol‑water partition coefficient (LogP) of 3.30 and a polar surface area (PSA) of 108.69 Ų . In comparison, albendazole has a LogP of approximately 3.07 and a PSA of 92.3 Ų, while mebendazole shows a LogP of about 2.7 and a PSA of 84.6 Ų. The higher PSA of the 2‑pyridylthio derivative suggests enhanced hydrogen‑bonding capacity and potentially different solubility and membrane permeability characteristics, which can influence oral bioavailability and tissue distribution.

Physicochemical LogP Druglikeness

Molecular Weight and Heavy Atom Count as Differentiators for Analytical Method Development

With a molecular weight of 300.34 g/mol and 21 heavy atoms, methyl [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]carbamate differs significantly from commonly used anthelmintic benzimidazoles such as albendazole (265.33 g/mol, 19 heavy atoms) and mebendazole (295.29 g/mol, 22 heavy atoms) . These differences necessitate distinct HPLC retention times and MS detection parameters, enabling unambiguous analytical discrimination in complex biological matrices when monitoring compound levels or assessing purity.

Molecular weight Analytical chemistry Method development

Validated Research and Industrial Application Scenarios for Methyl [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]carbamate


Reference Standard for SAR Studies on Benzimidazole‑2‑carbamate Anthelmintics

The compound serves as a key structural probe for exploring the influence of 5‑heteroarylthio substituents on tubulin‑binding affinity and anthelmintic spectrum, as established by the foundational patents [1]. Its defined 2‑pyridylthio modification makes it suitable for comparative SAR investigations against 3‑ and 4‑pyridylthio isomers, providing a basis for rational design of next‑generation anthelmintics with improved selectivity against resistant nematode strains.

Preclinical Efficacy Screening in Intestinal Nematode Models

Based on class‑level SAR evidence indicating that direct 5‑thioether‑linked benzimidazole carbamates are active against A. ceylanicum and S. obvelata [1], the compound is appropriate for efficacy studies in rodent hookworm and pinworm models. This application supports the validation of candidate anthelmintics targeting the intestinal phase of helminth infections, particularly where mebendazole has shown suboptimal activity.

Analytical Method Development and Bioanalytical Quantification

Its unique combination of molecular weight (300.34 g/mol), LogP (3.30), and heteroatom content enables straightforward LC‑MS/MS method development for simultaneous quantification alongside albendazole and mebendazole in plasma or tissue homogenates . This is critical for pharmacokinetic profiling and therapeutic drug monitoring in preclinical species.

Comparative Cestocidal Activity Assessment in Hymenolepis nana Models

The compound belongs to a chemical class that, in comparative studies, demonstrated higher activity against H. nana cysticercoids than mebendazole [2]. It is therefore a rational candidate for inclusion in cestocidal screening cascades aimed at identifying leads for tapeworm infections, including those in rodent and beetle intermediate‑host models.

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